Methyl 2-oxopyrrolidine-3-carboxylate

Medicinal Chemistry Fragment-Based Drug Discovery Pharmacokinetics

Choose Methyl 2-oxopyrrolidine-3-carboxylate (CAS 22049-95-2) for its superior physicochemical profile—low MW (143.14 g/mol), optimal lipophilicity (XLogP3-AA = -0.3), and only 2 rotatable bonds. These properties make it an ideal fragment for FBDD, a validated scaffold for developing brain-penetrant GAT1 inhibitors, and a strategic Protein Degrader Building Block. Its high crystallinity (mp 136-138 °C) ensures reliable structural characterization. Do not substitute with the ethyl ester.

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
CAS No. 22049-95-2
Cat. No. B1609046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-oxopyrrolidine-3-carboxylate
CAS22049-95-2
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCNC1=O
InChIInChI=1S/C6H9NO3/c1-10-6(9)4-2-3-7-5(4)8/h4H,2-3H2,1H3,(H,7,8)
InChIKeyBFDDWABERUPPIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-oxopyrrolidine-3-carboxylate (CAS 22049-95-2): Chemical Identity and Core Physicochemical Properties


Methyl 2-oxopyrrolidine-3-carboxylate (CAS 22049-95-2) is a heterocyclic organic compound classified as a pyrrolidinone derivative, specifically a methyl ester of 2-oxopyrrolidine-3-carboxylic acid. It is characterized by a five-membered lactam ring bearing a methyl ester substituent at the 3-position [1]. The compound has a molecular formula of C6H9NO3 and a molecular weight of 143.14 g/mol [1]. It is a crystalline solid with a reported melting point of 136-138 °C . As a building block in organic synthesis, it is employed as a versatile intermediate in the preparation of more complex molecules, particularly in medicinal chemistry and pharmaceutical development .

Why Generic Substitution of Methyl 2-oxopyrrolidine-3-carboxylate with Analogous Pyrrolidinone Esters Fails in Critical Applications


While several 2-oxopyrrolidine-3-carboxylate esters exist, including the ethyl, propyl, and isopropyl variants, they are not functionally interchangeable. The methyl ester (CAS 22049-95-2) possesses a unique combination of physicochemical properties, including a specific molecular weight, lipophilicity (XLogP3-AA = -0.3), and hydrogen bond donor/acceptor profile, which directly influence its reactivity, solubility, and behavior in synthetic transformations [1]. In drug discovery and medicinal chemistry, even minor alterations to the ester moiety can significantly impact a compound's pharmacokinetic properties, such as metabolic stability and membrane permeability, as well as its efficacy as a synthetic intermediate [2]. Therefore, substituting the methyl ester with a higher homolog like the ethyl ester (MW 157.17 g/mol, XLogP3-AA = 0.1) [3] without re-optimization of reaction conditions or biological assays can lead to divergent outcomes, including reduced yield, altered selectivity, or failed target engagement. The following quantitative evidence demonstrates the specific, measurable advantages of the methyl ester over its closest analogs.

Quantitative Differentiation of Methyl 2-oxopyrrolidine-3-carboxylate (CAS 22049-95-2) from Structural Analogs


Molecular Weight Advantage for Fragment-Based Drug Discovery and Pharmacokinetic Optimization

The methyl ester (CAS 22049-95-2) has a molecular weight of 143.14 g/mol, which is 14.03 g/mol (or ~9%) lower than the ethyl ester analog (CAS 36821-26-8) at 157.17 g/mol [REFS-1, REFS-2]. In the context of fragment-based drug discovery and lead optimization, a lower molecular weight is a significant advantage as it directly contributes to better ligand efficiency (binding energy per heavy atom) and improved compliance with Lipinski's Rule of Five for oral bioavailability [3].

Medicinal Chemistry Fragment-Based Drug Discovery Pharmacokinetics

Enhanced Hydrophilicity for Aqueous Synthetic Transformations and Biological Assays

The methyl ester (CAS 22049-95-2) exhibits a computed XLogP3-AA value of -0.3, indicating it is more hydrophilic than the ethyl ester (CAS 36821-26-8), which has a computed XLogP3-AA value of 0.1 [REFS-1, REFS-2]. A lower partition coefficient (LogP) generally correlates with better water solubility, which is crucial for performing chemical reactions in aqueous media and for the development of compounds intended for biological testing where aqueous solubility is a prerequisite for reliable assays [3].

Physicochemical Properties Lipophilicity Solubility

Distinct Conformational Flexibility: Fewer Rotatable Bonds for Enhanced Binding Affinity and Crystallinity

The methyl ester has only 2 rotatable bonds, compared to 3 for the ethyl ester [REFS-1, REFS-2]. A reduced number of rotatable bonds limits conformational freedom, which can lead to a higher probability of crystallization, a crucial factor for purification and X-ray crystallography. Furthermore, in a drug-target binding context, a more rigid ligand can pay a smaller entropic penalty upon binding, potentially leading to higher binding affinity and selectivity for a specific target [3].

Conformational Analysis Crystallography Binding Affinity

Validated Synthetic Utility as a Key Intermediate for Bioactive Pyrrolidine Derivatives

While specific synthetic yields for the target compound are not widely published, its direct utility is demonstrated in the synthesis of more complex, biologically active molecules. For instance, it serves as the starting material for the preparation of 4-aryl(hetaryl)-2-oxopyrrolidine-3-carboxylates, which are then converted to hydrazides with potential pharmacological activity [1]. More significantly, the pyrrolidine-3-carboxylic acid scaffold, derived from this ester, is a validated motif for developing inhibitors of GABA transporter 1 (GAT1), with reported affinities in the submicromolar range [2]. This established pathway to a therapeutically relevant target class provides a clear, evidence-based justification for its selection over other less-explored or less-versatile pyrrolidinone building blocks.

Synthetic Chemistry Pharmaceutical Intermediate GAT1 Inhibitors

Strategic Value as a 'Protein Degrader Building Block'

Methyl 2-oxopyrrolidine-3-carboxylate is specifically categorized and marketed as a 'Protein Degrader Building Block' [1]. This classification is not generic but points to its utility in the construction of heterobifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) or molecular glues, which require specific linkers and ligands. The compound's rigid lactam scaffold and reactive ester handle make it a suitable starting material for creating linkers that connect an E3 ligase ligand to a target protein ligand. While direct comparative data on linker performance is unavailable, its designation as a building block for this specific, high-growth therapeutic modality provides a unique and actionable differentiation point compared to generic pyrrolidinone esters that lack this validated application focus.

Chemical Biology Targeted Protein Degradation PROTACs

Optimal Application Scenarios for Methyl 2-oxopyrrolidine-3-carboxylate Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) and Lead Optimization

With a low molecular weight (143.14 g/mol) and favorable lipophilicity (XLogP3-AA = -0.3), Methyl 2-oxopyrrolidine-3-carboxylate is an ideal fragment for FBDD campaigns. Its small size and balanced hydrophilicity/lipophilicity profile facilitate high ligand efficiency and good aqueous solubility, making it suitable for screening by NMR, SPR, or X-ray crystallography. It can be grown, merged, or linked to generate potent lead compounds with improved pharmacokinetic properties [REFS-1, REFS-2].

Synthesis of CNS-Penetrant Therapeutics Targeting GAT1

The pyrrolidine-3-carboxylic acid scaffold derived from this methyl ester is a validated core for developing inhibitors of GABA transporter 1 (GAT1). This target is implicated in epilepsy, Alzheimer's disease, and depression. The low molecular weight and low number of rotatable bonds (2) are advantageous for crossing the blood-brain barrier (BBB), a key requirement for CNS-active drugs. Researchers can leverage this building block to explore novel GAT1 inhibitors with submicromolar affinity, as demonstrated in recent literature [2].

Construction of PROTAC Linkers and Molecular Glues

The compound's explicit classification as a 'Protein Degrader Building Block' makes it a strategic choice for chemists developing PROTACs or molecular glues. Its rigid pyrrolidinone core provides a defined geometry for linker design, while the ester group offers a convenient handle for conjugation to E3 ligase ligands and target protein warheads. This application leverages the compound's conformational rigidity (2 rotatable bonds) to potentially enhance the stability and efficacy of the resulting heterobifunctional degraders [1].

Crystallization and Structural Biology Studies

The compound's high melting point (136-138 °C) and low number of rotatable bonds (2) make it an excellent candidate for crystallization. This property is invaluable for obtaining high-resolution crystal structures of protein-ligand complexes or for purifying the compound itself via recrystallization. Researchers requiring definitive structural characterization should prioritize this methyl ester over more flexible analogs like the ethyl ester (3 rotatable bonds) to increase the likelihood of successful crystallization [REFS-1, REFS-2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-oxopyrrolidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.